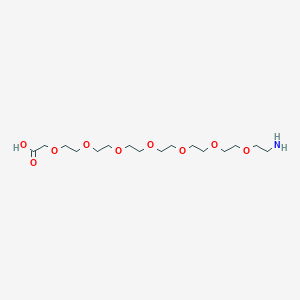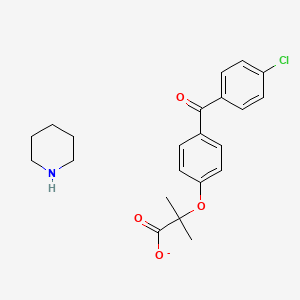![molecular formula C8H13NO2 B12280040 2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
2-Azabicyclo[2.2.2]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.2.2]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a significant molecule in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid typically involves the hydrogenation of precursors such as 4-aminocyclohexane carboxylic acid. The process includes epimerization and cyclization at high temperatures (around 250°C) to form the bicyclic lactam, followed by reduction and treatment with tosic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation and cyclization processes, similar to those used in laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized forms.
Reduction: Reduction reactions often use reagents like Red-Al to reduce the compound to its amine form.
Substitution: Substitution reactions can occur at the nitrogen atom or the carboxylic acid group, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include periodates and other strong oxidizers.
Reducing Agents: Red-Al and other hydride donors are frequently used.
Substitution Reagents: Various alkylating agents and nucleophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: This compound has a different ring structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound includes a benzyl group and is used in different chemical reactions.
Uniqueness: 2-Azabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific bicyclic structure with a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-azabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)5-9-8/h6,9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFJBSCCDZTHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
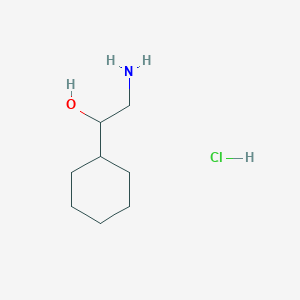
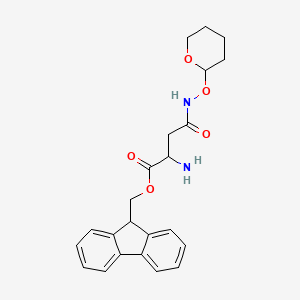
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
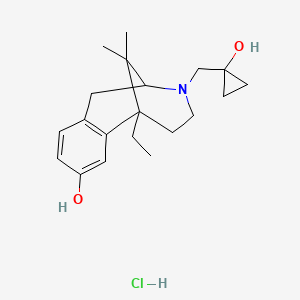
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)



![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)

![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
